3-(Bromomethyl)-4-methylmorpholine;hydrobromide
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Overview
Description
3-(Bromomethyl)-4-methylmorpholine;hydrobromide is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its bromomethyl group, which makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-methylmorpholine;hydrobromide typically involves the bromination of 4-methylmorpholine. One common method is the reaction of 4-methylmorpholine with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the methyl group, resulting in the formation of 3-(Bromomethyl)-4-methylmorpholine. The product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-methylmorpholine;hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 4-methylmorpholine.
Scientific Research Applications
3-(Bromomethyl)-4-methylmorpholine;hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Medicine: It serves as a building block in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-methylmorpholine;hydrobromide primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in the synthesis of pharmaceuticals, where the compound is used to introduce specific functional groups into drug molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-4-methylmorpholine;hydrochloride
- 3-(Iodomethyl)-4-methylmorpholine;hydroiodide
- 4-Methylmorpholine N-oxide
Uniqueness
Compared to its analogs, 3-(Bromomethyl)-4-methylmorpholine;hydrobromide is unique due to the reactivity of the bromomethyl group, which is more reactive than the chloromethyl and iodomethyl groups. This makes it a more versatile intermediate in organic synthesis. Additionally, the hydrobromide salt form enhances its solubility in water, making it easier to handle in aqueous reactions.
Properties
IUPAC Name |
3-(bromomethyl)-4-methylmorpholine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO.BrH/c1-8-2-3-9-5-6(8)4-7;/h6H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJHGLPMWNOCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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